![molecular formula C7H12N2OS2 B3127614 5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS No. 338420-53-4](/img/structure/B3127614.png)
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Overview
Description
Tert-Butylsulfinyl chloride is a chemical compound with the linear formula (CH3)3CS(O)Cl . It can be synthesized using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process . It can react with primary and secondary amines to form tert-butylsulfinamides .
Synthesis Analysis
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis
The molecular formula of tert-Butylsulfinyl chloride is C4H9ClOS . The 2D chemical structure image of tert-Butylsulfinyl chloride is also called skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .Physical And Chemical Properties Analysis
Tert-Butylsulfinyl chloride has a boiling point of 53-54 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .Scientific Research Applications
- Role of tert-butanesulfinamide : In the synthetic route to enantiopure derivatives, tert-butanesulfinamide was preferred over p-toluenesulfinamide due to yield and diastereoselectivity .
Asymmetric Synthesis via Sulfinimines: :
PDE4 Inhibition for Anti-Inflammatory Diseases
Chiral Ligands in Asymmetric Transformations: :
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butanesulfinamide, are known to be used in the stereoselective synthesis of amines and their derivatives .
Mode of Action
Tert-butanesulfinamide, a related compound, is known to be used in asymmetric synthesis as a chiral auxiliary . It often acts as a chiral ammonia equivalent for the synthesis of amines .
Biochemical Pathways
Related compounds like tert-butanesulfinamide are known to be involved in the synthesis of n-heterocycles via sulfinimines . This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Result of Action
Related compounds like tert-butanesulfinamide have been used in the asymmetric synthesis of cetirizine, a drug more potent than its racemic mixture .
Action Environment
For example, the deprotection of tert-butanesulfinyl units is facilitated in the presence of iodine .
Safety and Hazards
properties
IUPAC Name |
5-tert-butylsulfinyl-4-methylthiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-5-6(11-9-8-5)12(10)7(2,3)4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNUZJJWQDQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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